

Crystal Structure of 4-bromo-1H-pyrrole-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-bromo-1H-pyrrole-2-carboxylic Acid

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This in-depth technical guide provides a comprehensive overview of the crystal structure of **4-bromo-1H-pyrrole-2-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development. The document details the molecular geometry, crystallographic parameters, and intermolecular interactions, supported by experimental protocols and data visualizations.

Introduction

4-bromo-1H-pyrrole-2-carboxylic acid ($C_5H_4BrNO_2$) is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrrole ring and the potential for diverse intermolecular interactions.^[1] Understanding its three-dimensional structure is crucial for designing novel molecules with specific biological activities or material properties. This guide elucidates the solid-state structure of the title compound as determined by single-crystal X-ray diffraction.

Molecular and Crystal Structure

The crystal structure analysis reveals that the non-hydrogen atoms of the pyrrole ring and the bromine atom in **4-bromo-1H-pyrrole-2-carboxylic acid** are nearly coplanar.^{[2][3]} The root-mean-square deviation from the best-fit plane is a mere $0.025(6) \text{ \AA}$.^{[2][3]} The carboxylic acid group is slightly twisted out of this plane, with a dihedral angle of $14.1(2)^\circ$ between the plane of the carboxy group and the pyrrole ring plane.^{[2][3]}

In the crystal lattice, molecules are organized into corrugated sheets parallel to the bc plane through intermolecular O—H⋯O hydrogen bonds.[\[2\]](#)[\[3\]](#) This hydrogen bonding is a key feature of the crystal packing.

Crystallographic Data

The crystallographic data for **4-bromo-1H-pyrrole-2-carboxylic acid** are summarized in the table below. The data was collected at a temperature of 293 K using Mo K α radiation.[\[2\]](#)

Parameter	Value
Chemical Formula	C ₅ H ₄ BrNO ₂
Formula Weight	190.00 g/mol
Crystal System	Monoclinic
Space Group	P 2 ₁ /c
a (Å)	16.0028 (13)
b (Å)	4.9046 (6)
c (Å)	8.2367 (7)
β (°)	93.199 (7)
Volume (Å ³)	645.47 (11)
Z	4
Density (calculated)	1.955 g/cm ³
Absorption Coefficient (μ)	6.29 mm ⁻¹
Crystal Size (mm)	0.24 × 0.20 × 0.14

Hydrogen Bond Geometry

The key hydrogen bonding interaction observed in the crystal structure is detailed in the following table.

D—H···A	d(D—H) (Å)	d(H···A) (Å)	d(D···A) (Å)	∠(DHA) (°)	Symmetry Code
O2— H2A···O1	0.82	1.84	2.654(3)	171	x, -y+3/2, z- 1/2
O2— H2B···O1	0.82	1.84	2.654(3)	171	-x+1, y+1/2, - z+1/2

D = donor atom, A = acceptor atom. The hydrogen atom on the hydroxyl group was found to be disordered over two positions (H2A and H2B).[3]

Experimental Protocols

This section outlines the methodologies employed in the synthesis, crystallization, and structure determination of **4-bromo-1H-pyrrole-2-carboxylic acid**.

Synthesis and Crystallization

The synthesis of the title compound was achieved by reacting methyl 4-bromopyrrole-2-carbonylaminoacetate with potassium carbonate in acetonitrile at reflux for 24 hours.[2] After cooling and filtration, the solvent was evaporated, and the residue was purified by column chromatography on silica gel using an ethyl acetate-petroleum ether mixture (1:2.5) as the eluent.[2]

Single crystals suitable for X-ray diffraction were grown by slow evaporation from an ethanol solution of the purified compound at room temperature over a period of one week.[2] The resulting light yellow monoclinic crystals had a melting point of 424 K.[2]

X-ray Data Collection and Structure Refinement

The crystallographic data were collected on an Oxford Gemini S Ultra area-detector diffractometer using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) at 293 K.[2][3] A multi-scan absorption correction was applied to the collected data.[2][3]

The structure was solved using SHELXS97 and refined by full-matrix least-squares on F^2 using SHELXL97.[3] All non-hydrogen atoms were refined anisotropically.[2][3] The hydrogen atoms, with the exception of the hydroxyl hydrogen, were placed in geometrically calculated positions

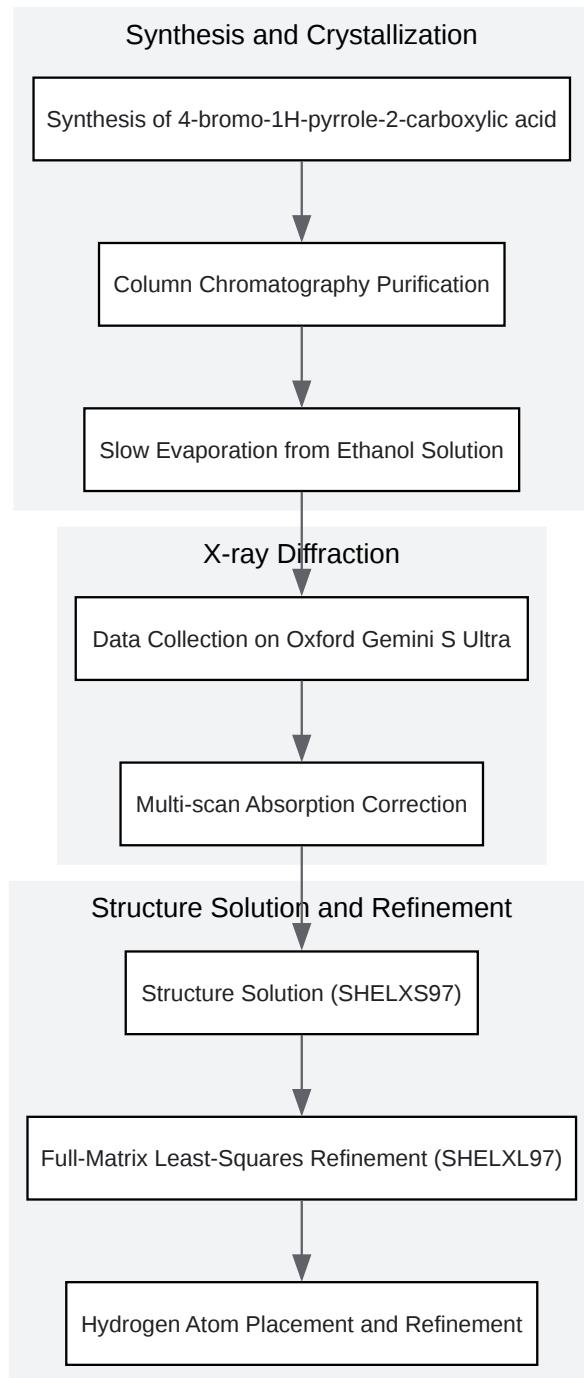
and refined using a riding model.[2][3] The hydroxyl hydrogen atom was located from the difference Fourier map and was found to be disordered over two positions.[3]

Parameter	Value
Diffractometer	Oxford Gemini S Ultra area-detector
Radiation	Mo K α ($\lambda = 0.71073 \text{ \AA}$)
Temperature	293 K
Reflections collected	2436
Independent reflections	1387
Reflections with $I > 2\sigma(I)$	1081
R_int	0.021
R[$F^2 > 2\sigma(F^2)$]	0.034
wR(F^2)	0.081
Goodness-of-fit (S)	1.10
Parameters	85
$\Delta\rho_{\text{max}}, \Delta\rho_{\text{min}} (\text{e \AA}^{-3})$	0.39, -0.45

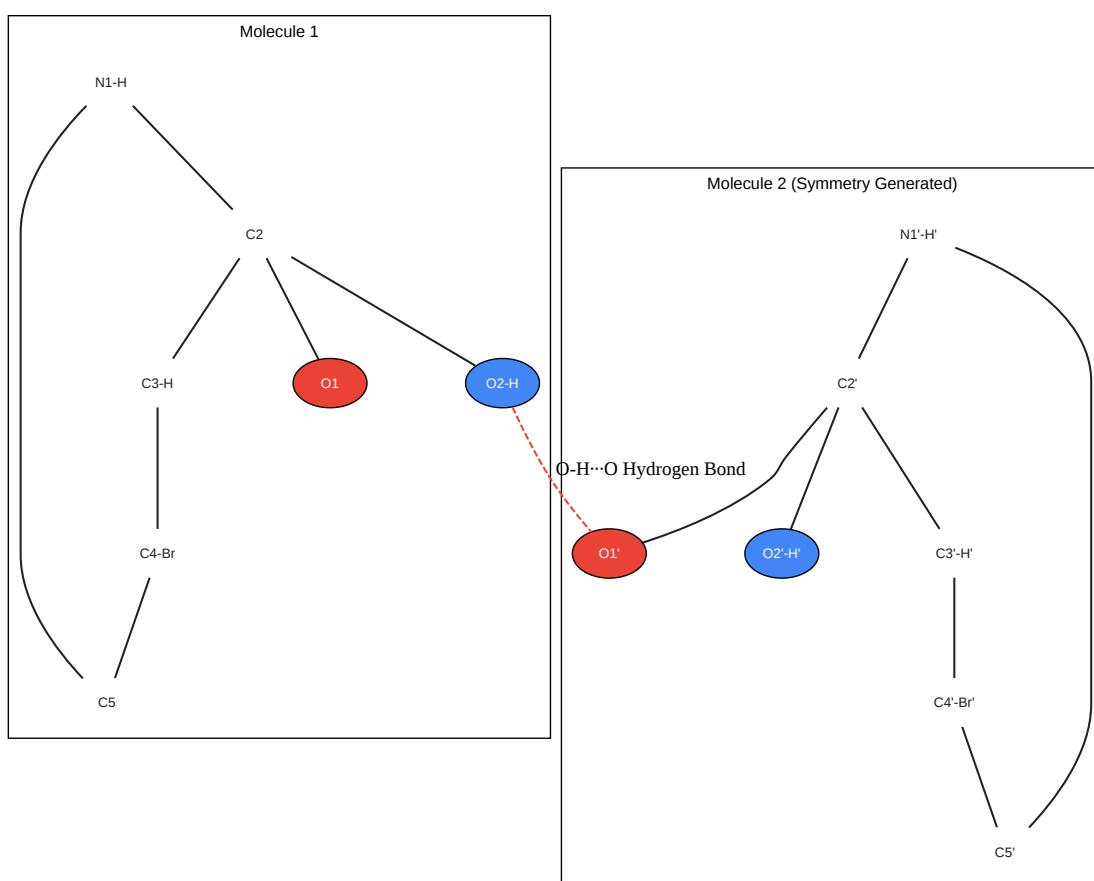
Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure determination and the molecular interactions within the crystal lattice.

Experimental Workflow for Crystal Structure Determination

[Click to download full resolution via product page](#)*Experimental workflow from synthesis to structure refinement.*

Intermolecular Hydrogen Bonding in Crystalline 4-bromo-1H-pyrrole-2-carboxylic acid

[Click to download full resolution via product page](#)*Schematic of the intermolecular hydrogen bonding.*

Conclusion

The crystal structure of **4-bromo-1H-pyrrole-2-carboxylic acid** has been unequivocally determined by single-crystal X-ray diffraction. The molecule is largely planar, and the crystal packing is dominated by O—H···O hydrogen bonds, which lead to the formation of corrugated sheets. This detailed structural information provides a solid foundation for further studies involving this compound in drug design and materials science, enabling a more rational approach to the development of new functional molecules.

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